Cas no 83673-98-7 (2-Boc-aminothiazole-4-carboxylic acid)

2-Boc-aminothiazole-4-carboxylic acid is a protected derivative of aminothiazole-4-carboxylic acid, featuring a Boc (tert-butoxycarbonyl) group on the amino functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide and heterocyclic chemistry. The Boc group enhances stability, allowing selective deprotection under mild acidic conditions without affecting other sensitive functional groups. Its carboxylic acid moiety enables further derivatization via amidation or esterification, making it valuable for constructing complex molecular architectures. The thiazole core contributes to its utility in medicinal chemistry, often employed in the development of bioactive molecules. This reagent is characterized by high purity and consistent performance, ensuring reliability in synthetic applications.
2-Boc-aminothiazole-4-carboxylic acid structure
83673-98-7 structure
Product Name:2-Boc-aminothiazole-4-carboxylic acid
CAS No:83673-98-7
MF:C9H12N2O4S
MW:244.267580986023
MDL:MFCD02181057
CID:723075
PubChem ID:1502051
Update Time:2025-06-25

2-Boc-aminothiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Boc-Aminothiazole-4-carboxylic acid
    • 2-(tert-butoxycarbonyamino)thiazole-4-carboxylic acid
    • 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
    • 2-tert-Butoxycarbonylaminothiazole-4-carboxylic acid
    • 3-tert-butoxycarbonylamino-thiazole-4-carboxylic acid
    • 4-Thiazolecarboxylicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • BOC-2-AMINO-4-THIAZOLE-CARBOXYLIC ACID
    • 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
    • 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid
    • 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid
    • 4-Thiazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 2-tert-Butoxycarbonylamino-thiazole-4-carboxylic acid
    • 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid (ACI)
    • 2-[[(tert-Butoxy)carbonyl]amino]-1,3-thiazole-4-carboxylic acid
    • BOC-2-AMINO-4-THIAZOLE-CARBIXYLIC ACID
    • PS-7534
    • 2-Boc-Aminothiazole-4-carboxylicacid
    • 2-((t-butoxycarbonyl)amino)thiazole-4-carboxylic acid
    • 2-(Boc-amino)thiazole-4-carboxylic acid
    • 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected
    • STL556073
    • CS-W018967
    • MFCD02181057
    • Boc-2-amino-4-thiazole-carboxylic acid, AldrichCPR
    • 2-Boc-amino-thiazole-4-carboxylic acid
    • DTXSID70363593
    • SCHEMBL2213116
    • 2-N-Boc-aminothiazole-4-carboxylic acid
    • BCP27142
    • PIWSRJPUYPNQJE-UHFFFAOYSA-N
    • SY043284
    • J-508133
    • 2-[(tert-Butoxycarbonyl)amino]thiazole-4-carboxylic acid
    • AKOS015838188
    • EN300-367501
    • BBL102274
    • 83673-98-7
    • 2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
    • B6144
    • DB-011911
    • 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylic acid
    • VT1034
    • 2-Boc-aminothiazole-4-carboxylic acid
    • MDL: MFCD02181057
    • Inchi: 1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
    • InChI Key: PIWSRJPUYPNQJE-UHFFFAOYSA-N
    • SMILES: O=C(C1=CSC(NC(OC(C)(C)C)=O)=N1)O

Computed Properties

  • Exact Mass: 244.05200
  • Monoisotopic Mass: 244.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 117
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.406±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 265-268°C
  • Refractive Index: 1.601
  • Solubility: Very slightly soluble (0.39 g/l) (25 º C),
  • PSA: 116.76000
  • LogP: 2.26130

2-Boc-aminothiazole-4-carboxylic acid Security Information

2-Boc-aminothiazole-4-carboxylic acid Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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2-Boc-aminothiazole-4-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, cooled
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  25 °C → 60 °C; 1 h, 60 °C; 60 °C → 25 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 4 h, rt
3.2 Reagents: Potassium bisulfate Solvents: Water ;  rt
Reference
Target-directed azide-alkyne cycloaddition for assembling HIV-1 TAR RNA binding ligands
Paul, Rakesh ; et al, Angewandte Chemie, 2020, 59(30), 12407-12411

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol ;  rt; 4 h, 78 °C
2.1 Reagents: Pyridine ;  6 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Structural optimization and neurotrophic activity evaluation of neurotrophic gentiside derivatives
Wang, Zhenkang; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(22),

Production Method 3

Reaction Conditions
1.1 Solvents: Ethanol ;  cooled; 4 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, cooled
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  25 °C → 60 °C; 1 h, 60 °C; 60 °C → 25 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 4 h, rt
3.2 Reagents: Potassium bisulfate Solvents: Water ;  acidified, cooled
Reference
Cell penetrating thiazole peptides inhibit c-MYC expression via site-specific targeting of c-MYC G-quadruplex
Dutta, Debasish; et al, Nucleic Acids Research, 2018, 46(11), 5355-5365

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Novel distamycin analogues that block the cell cycle of African trypanosomes with high selectivity and potency
Franco, Jaime; et al, European Journal of Medicinal Chemistry, 2020, 189,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Reference
In vitro activity and mode of action of distamycin analogues against African trypanosomes
Franco, Jaime; et al, European Journal of Medicinal Chemistry, 2017, 126, 776-788

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  25 °C → 60 °C; 1 h, 60 °C; 60 °C → 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 4 h, rt
2.2 Reagents: Potassium bisulfate Solvents: Water ;  rt
Reference
Target-directed azide-alkyne cycloaddition for assembling HIV-1 TAR RNA binding ligands
Paul, Rakesh ; et al, Angewandte Chemie, 2020, 59(30), 12407-12411

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Tetrahydrofuran ;  72 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Novel distamycin analogues that block the cell cycle of African trypanosomes with high selectivity and potency
Franco, Jaime; et al, European Journal of Medicinal Chemistry, 2020, 189,

2-Boc-aminothiazole-4-carboxylic acid Raw materials

2-Boc-aminothiazole-4-carboxylic acid Preparation Products

2-Boc-aminothiazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:83673-98-7)2-Boc-aminothiazole-4-carboxylic acid
Order Number:A11382
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:45
Price ($):232.0
Email:sales@amadischem.com

Additional information on 2-Boc-aminothiazole-4-carboxylic acid

2-Boc-Aminothiazole-4-Carboxylic Acid (CAS No. 83673-98-7): A Comprehensive Overview

2-Boc-aminothiazole-4-carboxylic acid, identified by the CAS registry number 83673-98-7, is a significant compound in the field of organic chemistry, particularly within the realms of heterocyclic compounds and medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a Boc (tert-butoxycarbonyl) group and a carboxylic acid moiety. The presence of these functional groups makes it an intriguing subject for both academic research and industrial applications.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common structural motif in various bioactive molecules. In the case of 2-Boc-aminothiazole-4-carboxylic acid, the substitution pattern at positions 2 and 4 introduces specific electronic and steric effects that influence its chemical reactivity and biological activity. The Boc group, a widely used protecting group in peptide synthesis, adds versatility to the molecule by enabling precise control over its reactivity during synthetic processes.

Recent advancements in synthetic methodologies have significantly enhanced the accessibility of 2-Boc-aminothiazole-4-carboxylic acid. Researchers have explored various routes to synthesize this compound, including multi-component reactions and modular assembly strategies. These methods not only improve yield and efficiency but also pave the way for further derivatization, expanding its potential applications in drug discovery and material science.

In terms of biological activity, 2-Boc-aminothiazole-4-carboxylic acid has shown promise as a lead compound in several therapeutic areas. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of key inflammatory pathways. Additionally, its ability to modulate enzyme activity makes it a candidate for developing novel enzyme inhibitors targeting diseases such as cancer and neurodegenerative disorders.

The carboxylic acid functionality in 2-Boc-aminothiazole-4-carboxylic acid also lends itself to further chemical modifications. For instance, esterification or amidation can be employed to enhance bioavailability or tailor pharmacokinetic properties for specific drug delivery systems. These modifications are critical in transitioning from laboratory research to preclinical studies and eventual clinical applications.

From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry have been instrumental in confirming the structure of 2-Boc-aminothiazole-4-carboxylic acid. These tools provide high-resolution data that aids in elucidating stereochemistry and confirming the integrity of synthesized compounds.

In conclusion, 2-Boc-aminothiazole-4-carboxylic acid (CAS No. 83673-98-7) stands out as a versatile compound with immense potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in synthesis and biological evaluation, positions it as a valuable tool in the development of novel therapeutic agents and advanced materials.

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Amadis Chemical Company Limited
(CAS:83673-98-7)2-Boc-aminothiazole-4-carboxylic acid
A11382
Purity:99%
Quantity:25g
Price ($):232.0
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